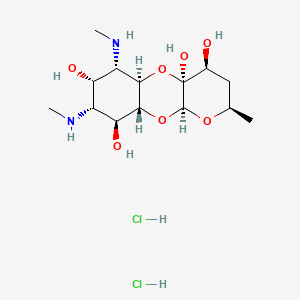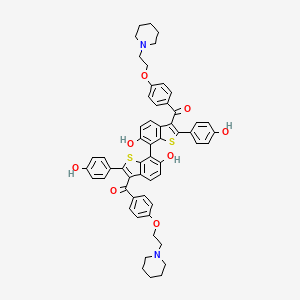
Raloxifene Dimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Raloxifene Dimer is a compound derived from Raloxifene, a selective estrogen receptor modulator (SERM). Raloxifene is primarily used in the treatment and prevention of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer. The dimer form of Raloxifene is often studied for its potential impurities and its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Raloxifene Dimer typically involves the reaction of Raloxifene with various reagents under controlled conditions. One common method includes the use of high-performance liquid chromatography (HPLC) to detect and isolate the dimer during the synthesis of Raloxifene hydrochloride .
Industrial Production Methods: Industrial production of this compound is not as common as the production of Raloxifene itself. the dimer can be produced as a byproduct during the large-scale synthesis of Raloxifene hydrochloride. The process involves careful monitoring and control of reaction conditions to minimize the formation of impurities, including the dimer .
Analyse Des Réactions Chimiques
Types of Reactions: Raloxifene Dimer undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for understanding the stability and reactivity of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the dimer.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may lead to the formation of Raloxifene-N-Oxide, while reduction could yield simpler hydrocarbon derivatives .
Applications De Recherche Scientifique
Raloxifene Dimer has several scientific research applications:
Chemistry: It is used to study the stability and reactivity of SERMs and their derivatives.
Biology: Research on this compound helps in understanding the biological interactions and metabolic pathways of SERMs.
Medicine: The compound is investigated for its potential therapeutic effects and its role as an impurity in pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of Raloxifene Dimer is similar to that of Raloxifene. It acts as a selective estrogen receptor modulator, exhibiting estrogenic effects on bone and lipid metabolism while antagonizing estrogen effects in breast and uterine tissues. The molecular targets include estrogen receptors, and the pathways involved are related to estrogen receptor-mediated gene expression .
Comparaison Avec Des Composés Similaires
Tamoxifen: Another SERM used in the treatment of breast cancer.
Bazedoxifene: A SERM used for osteoporosis treatment.
Clomiphene: A SERM used in the treatment of infertility.
Comparison: Raloxifene Dimer is unique due to its specific formation as an impurity during the synthesis of Raloxifene hydrochloride. Unlike Tamoxifen and Bazedoxifene, which are primarily used for their therapeutic effects, this compound is mainly studied for its chemical properties and potential impurities .
Propriétés
Formule moléculaire |
C56H52N2O8S2 |
|---|---|
Poids moléculaire |
945.2 g/mol |
Nom IUPAC |
[6-hydroxy-7-[6-hydroxy-2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-7-yl]-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone |
InChI |
InChI=1S/C56H52N2O8S2/c59-39-15-7-37(8-16-39)53-47(51(63)35-11-19-41(20-12-35)65-33-31-57-27-3-1-4-28-57)43-23-25-45(61)49(55(43)67-53)50-46(62)26-24-44-48(54(68-56(44)50)38-9-17-40(60)18-10-38)52(64)36-13-21-42(22-14-36)66-34-32-58-29-5-2-6-30-58/h7-26,59-62H,1-6,27-34H2 |
Clé InChI |
YRRTXEHIDQKSOF-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4C5=C(C=CC6=C5SC(=C6C(=O)C7=CC=C(C=C7)OCCN8CCCCC8)C9=CC=C(C=C9)O)O)O)C1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N''-[(1S,2S,3R,4S,5S,6R)-3-[(diaminomethylidene)amino]-4-{[(2R,3R,4R,5S)-3-{[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy}-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy}-2,5,6-trihydroxycyclohexyl]guanidine; sulfuric acid](/img/structure/B13414923.png)
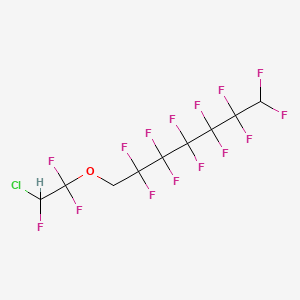
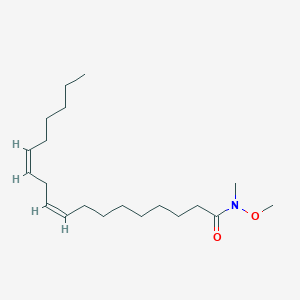
![2-Propenoic acid, 4-[methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl ester](/img/structure/B13414945.png)
![1-[(2-Methoxy-4-nitrophenyl)diazenyl]naphthalen-2-ol](/img/structure/B13414950.png)
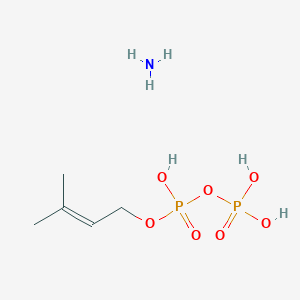
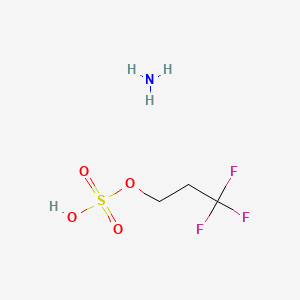
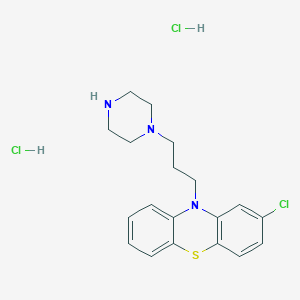
![3-({3-[(4-Aminobutyl)amino]propyl}amino)propanenitrile](/img/structure/B13414968.png)

![2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol](/img/structure/B13414989.png)
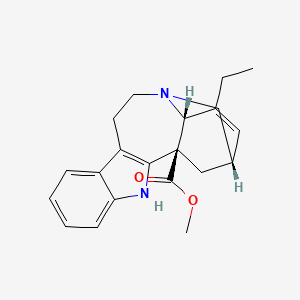
![2-[Chloro(fluoro)methyl]-1,3-benzothiazole](/img/structure/B13414996.png)
